BChE Inhibitory Potency: Ki Value Comparison of BChE-IN-6 vs. BChE-IN-3 and BChE-IN-17
BChE-IN-6 (compound 12) demonstrates a BChE Ki of 0.182 μM (182 nM), measured via enzyme inhibition kinetic assay . This places its binding affinity approximately 3.2-fold weaker (higher Ki) than BChE-IN-3, which exhibits an IC50 of 56.9 nM (note: IC50 vs. Ki comparison is cross-study comparable but not identical assay parameters) . In contrast, BChE-IN-6 is approximately 5.6- to 17.9-fold more potent (lower Ki/IC50) than the clinical dual inhibitor rivastigmine, which shows BChE IC50 values ranging from 0.037 μM to 1.59 μM depending on assay conditions and species [1].
| Evidence Dimension | BChE inhibitory potency (binding affinity) |
|---|---|
| Target Compound Data | Ki = 0.182 μM |
| Comparator Or Baseline | BChE-IN-3: IC50 = 56.9 nM (0.0569 μM); Rivastigmine: BChE IC50 range 0.037–1.59 μM |
| Quantified Difference | 3.2-fold less potent than BChE-IN-3 (Ki-based); 5.6–17.9-fold more potent than rivastigmine at higher reported values |
| Conditions | Enzyme inhibition assay; BChE source not specified in vendor data |
Why This Matters
Selection between these compounds depends on the required potency window: BChE-IN-6 occupies a mid-potency range suitable for assays where sub-100 nM inhibition may obscure partial agonist effects.
- [1] MedChemExpress. Rivastigmine Product Datasheet (BChE IC50 = 0.037 μM). View Source
